12-Methyltetradecanoic acid

Catalog No.
S519487
CAS No.
5502-94-3
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Methyltetradecanoic acid

CAS Number

5502-94-3

Product Name

12-Methyltetradecanoic acid

IUPAC Name

12-methyltetradecanoic acid

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)

InChI Key

XKLJLHAPJBUBNL-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

12-methyltetradecanoic acid, 12-MTA cpd, aseanostatin P5, aseanostatin P5, (S)-isomer

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O

Description

The exact mass of the compound 12-Methyltetradecanoic acid is 242.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Properties:

Studies have investigated the effect of 12-Methyltetradecanoic acid on bacterial motility and biofilm formation. Research suggests it can inhibit swarming motility in Pseudomonas aeruginosa, a bacteria known for its role in hospital-acquired infections. This effect is likely due to the fatty acid's ability to reduce the production of surfactants required for swarming ().

Signaling Pathways:

The influence of 12-Methyltetradecanoic acid on cellular signaling is another area of research. Studies suggest it might interact with specific receptors, potentially affecting various cellular processes (). However, more research is needed to understand the specific mechanisms involved.

Other Potential Applications:

Limited research suggests 12-Methyltetradecanoic acid might have other potential applications, including:

  • Anticancer properties: Some studies have investigated its potential role in cancer treatment, but further investigation is necessary ().
  • Role in human health: The potential impact of 12-Methyltetradecanoic acid on human health, particularly its role in metabolism or other physiological processes, is yet to be fully understood.

12-Methyltetradecanoic acid, also known as anteiso-C15 fatty acid or sarcinic acid, is a branched-chain fatty acid with the molecular formula C15H30O2C_{15}H_{30}O_{2} and a molecular weight of 242.4 g/mol. It is characterized by a methyl group located at the 12th carbon of the tetradecanoic acid chain, resulting in its unique branched structure. This compound is typically found in certain bacteria and has garnered attention for its potential applications in various fields, including biochemistry and industrial processes .

Typical of fatty acids:

  • Esterification: It can react with alcohols to form esters, which are commonly used in food and cosmetic industries.
  • Saponification: This process involves the hydrolysis of fats or oils in the presence of an alkali, yielding glycerol and soap.
  • Hydrogenation: Under specific conditions, it can be hydrogenated to produce saturated fatty acids.

These reactions are crucial for synthesizing various derivatives that have industrial significance .

Research indicates that 12-methyltetradecanoic acid exhibits antimicrobial properties, particularly against certain pathogenic bacteria. It is also known to influence membrane fluidity due to its branched structure, which may enhance the stability of bacterial membranes under stress conditions. Furthermore, it plays a role in metabolic pathways within microorganisms, contributing to their survival and adaptability .

There are several methods for synthesizing 12-methyltetradecanoic acid:

  • Microbial Fermentation: Certain bacteria can naturally produce this fatty acid during metabolic processes.
  • Chemical Synthesis: It can be synthesized through multi-step organic reactions starting from simpler fatty acids or alcohols.
  • Bioconversion: Utilizing enzymes or whole cells to convert available substrates into 12-methyltetradecanoic acid is an emerging method that offers specificity and efficiency .

12-Methyltetradecanoic acid has various applications across different sectors:

  • Pharmaceuticals: Used as a building block for drug synthesis.
  • Cosmetics: Employed in formulations due to its emollient properties.
  • Food Industry: Acts as a flavoring agent and preservative.
  • Biotechnology: Investigated for its role in microbial metabolism and potential use in biofuels production .

Studies have shown that 12-methyltetradecanoic acid interacts with various biological systems:

  • It has been found to modulate the activity of certain enzymes involved in lipid metabolism.
  • Its antimicrobial properties suggest interactions with bacterial cell membranes, potentially disrupting their integrity.
  • Research indicates that it may influence gene expression related to stress responses in microorganisms .

12-Methyltetradecanoic acid belongs to a class of branched-chain fatty acids that share structural similarities but differ in their biological activities and applications. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Tetradecanoic AcidC14H28O2C_{14}H_{28}O_{2}Straight-chain structure; commonly found in fats.
Myristic AcidC14H28O2C_{14}H_{28}O_{2}Saturated fatty acid; used in food and cosmetics.
11-Methyltetradecanoic AcidC15H30O2C_{15}H_{30}O_{2}Methyl group at the 11th position; different properties.

The uniqueness of 12-methyltetradecanoic acid lies in its branched structure, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. This structural difference influences its biological activity, making it a subject of interest for further research and application development .

Chemical Synthesis Pathways

Chemical synthesis of 12-methyltetradecanoic acid can be achieved through several methodologies, with the most documented approaches involving chain elongation reactions and Wittig chemistry. The primary synthetic route involves the extension of shorter-chain fatty acids through carefully controlled chemical transformations.

Wittig Olefination Approach

The Wittig reaction provides a reliable method for introducing methyl branches into fatty acid chains. The synthesis typically begins with ethyl undecanoate as the starting material [3]. The process involves converting the substrate to bromo-undecanoic acid ethyl ester, followed by treatment with triphenylphosphine to form the phosphonium salt [3]. This intermediate is then subjected to Wittig olefination with isobutyraldehyde in the presence of sodium methoxide to introduce the methyl branch at the desired position [3].

The reaction sequence yields the iso-fatty acid through elongation of the undecanoic acid chain with isobutyraldehyde according to the Wittig methodology [3]. Following the olefination step, the resulting alkene is subjected to hydrogenation to produce the saturated branched fatty acid. The overall yield of this synthetic approach has been reported to be approximately 22.8% after purification [3].

Grignard Reaction Methodology

Alternative synthetic approaches employ Grignard reagents to achieve chain extension and methyl branch introduction. This methodology involves the formation of organometallic intermediates that can be coupled with appropriate carbonyl compounds to construct the desired carbon skeleton [4]. The Grignard approach offers advantages in terms of stereochemical control and the ability to introduce branches at specific positions along the fatty acid chain.

Direct Methylation Approaches

Recent developments in fatty acid synthesis have explored direct methylation strategies using S-adenosyl-L-methionine (SAM) dependent methyltransferases [5]. These enzymatic approaches can be integrated with chemical synthesis to produce fatty acid methyl esters as intermediates, which can then be converted to the desired free fatty acids through saponification [5].

Biosynthetic Routes in Microbial Systems

The biosynthesis of 12-methyltetradecanoic acid in microbial systems follows the general pathway for branched-chain fatty acid production, beginning with branched-chain amino acids and proceeding through a series of enzymatic transformations.

Branched-Chain Amino Acid Precursors

The biosynthetic pathway initiates with the branched-chain amino acid isoleucine, which serves as the precursor for anteiso fatty acids including 12-methyltetradecanoic acid [6] [7]. The process begins with the transamination of isoleucine to produce α-methylbutyric acid (2-methylbutanoic acid), the corresponding α-keto acid [6].

The branched-chain α-keto acid decarboxylase (BCKA) enzyme catalyzes the decarboxylation of α-methylbutyric acid to produce 2-methylbutyryl-CoA [6]. This enzyme has been identified as essential for branched-chain fatty acid synthesis in bacterial systems, demonstrating very high affinity toward branched-chain α-keto acids [6]. The decarboxylase activity is crucial for the production of the acyl-CoA primers required for fatty acid chain elongation [6].

Fatty Acid Synthase Complex

The 2-methylbutyryl-CoA primer is incorporated into the fatty acid biosynthetic pathway through the action of β-ketoacyl-acyl carrier protein synthase III (FabH) [8]. This initiation enzyme from branched-chain fatty acid-producing bacteria demonstrates preferential activity toward branched-chain acyl-CoAs over acetyl-CoA substrates [8]. The FabH enzyme catalyzes the condensation of 2-methylbutyryl-CoA with malonyl-ACP to initiate the fatty acid chain elongation process [8].

Subsequent chain elongation is carried out by β-ketoacyl-acyl carrier protein synthase II (FabF), which is responsible for the recurring condensation reactions that extend the fatty acid chain [8]. The elongation process continues through multiple cycles until the desired chain length is achieved, typically producing 12-methyltetradecanoic acid (anteiso-C15:0) and 14-methylhexadecanoic acid (anteiso-C17:0) as the major products [7].

Microbial Species and Production Characteristics

Several bacterial species have been identified as natural producers of 12-methyltetradecanoic acid. Bacillus subtilis represents one of the most extensively studied organisms for branched-chain fatty acid biosynthesis [7]. In this organism, the fatty acids can be grouped into specific pairs, with 12-methyltetradecanoic acid paired with 14-methylhexadecanoic acid as the major anteiso fatty acids [7].

The relative abundance of 12-methyltetradecanoic acid in Bacillus subtilis is directly influenced by the availability of precursor substrates [7]. The addition of isoleucine or its metabolic derivative α-methylbutyrate to the growth medium significantly increases the synthesis of anteiso fatty acids, including 12-methyltetradecanoic acid [7]. This relationship demonstrates that the biosynthetic pathway is substrate-limited and can be enhanced through nutritional supplementation [7].

Streptomyces species also produce significant quantities of 12-methyltetradecanoic acid [9] [10]. Streptomyces albus strain MAB56 has been identified as a producer of this compound, with the fatty acid being isolated and characterized as one of the major antimicrobial metabolites [9]. The compound was confirmed through comprehensive spectroscopic analysis including ultraviolet, Fourier-transform infrared, nuclear magnetic resonance, and liquid chromatography-mass spectrometry techniques [9].

Streptomyces smaragdinus represents another species that produces 12-methyltetradecanoic acid as a major cellular fatty acid component [10]. In this organism, anteiso-C15:0 is found alongside other branched fatty acids including iso-C16:0, iso-C14:0, and iso-C15:0 [10]. The production of these branched fatty acids is characteristic of the Streptomyces genus and contributes to the unique membrane composition of these organisms [10].

Environmental and Nutritional Factors

The production of 12-methyltetradecanoic acid in microbial systems is significantly influenced by environmental conditions and nutritional factors. Temperature regulation plays a crucial role in branched-chain fatty acid synthesis, with lower temperatures generally favoring increased production of shorter-chain anteiso fatty acids [8].

The availability of branched-chain amino acids in the growth medium directly affects the production levels of 12-methyltetradecanoic acid [8]. When isoleucine is provided in sufficient quantities, bacterial cells preferentially synthesize anteiso fatty acids through the substrate-specific pathway [8]. Under conditions where isoleucine is limiting, the fatty acid profile becomes more complex and includes increased proportions of iso fatty acids derived from leucine and valine metabolism [8].

Biotin content in the culture medium also influences the relative abundance of branched fatty acids, including 12-methyltetradecanoic acid [7]. The vitamin serves as a cofactor for several enzymes involved in fatty acid biosynthesis and its availability can affect the overall production efficiency [7].

Extraction and Purification Techniques from Natural Sources

The isolation and purification of 12-methyltetradecanoic acid from natural sources requires specialized techniques designed to separate branched-chain fatty acids from complex lipid mixtures.

Lipid Extraction Methods

The initial extraction of total lipids from microbial or biological samples typically employs the Bligh and Dyer method or modified versions thereof [11]. This procedure utilizes a chloroform-methanol mixture (2:1 ratio) to extract total lipids from wet tissues or microbial cultures [11]. The extraction process involves homogenization of the sample in the organic solvent mixture, maintaining a solvent-to-tissue ratio of 20:1 [11].

For enhanced extraction efficiency, supercritical carbon dioxide (scCO₂) extraction has been investigated as an alternative to traditional solvent-based methods [12]. This technique offers advantages in terms of selectivity and environmental compatibility, with extraction conditions optimized at 75°C and 45 MPa for maximum fatty acid recovery [12].

Fatty Acid Methyl Ester Preparation

Following lipid extraction, the fatty acids are typically converted to their methyl ester derivatives to facilitate chromatographic analysis and purification [11]. The methylation process involves treatment with methanolic sodium hydroxide followed by boron trifluoride-methanol reagent [11]. The procedure begins with saponification using 4 milliliters of methanolic sodium hydroxide under reflux conditions for 5 minutes [11].

The saponified sample is then treated with 5 milliliters of boron trifluoride-methanol solution and refluxed for an additional 5 minutes to complete the methylation reaction [11]. The resulting fatty acid methyl esters are extracted into petroleum ether through liquid-liquid extraction, followed by washing with saturated sodium chloride solution [11].

Solid Phase Extraction

Solid phase extraction (SPE) provides an effective method for the separation and purification of branched-chain fatty acids from complex mixtures [13]. Aminopropyl disposable columns offer excellent selectivity for the separation of different lipid classes based on their polarity and functional group characteristics [13].

The SPE procedure involves loading the sample onto an aminopropyl column that has been preconditioned with appropriate solvents [13]. The column is then washed with neutral solvents to remove non-acidic components, followed by elution of the fatty acid fraction using acidic solvents [13]. This method achieves high recovery rates for various fatty acid classes while maintaining the integrity of the molecular species [13].

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) provides a powerful tool for the purification of fatty acid methyl esters, including 12-methyltetradecanoic acid [14]. Amino-phase HPLC columns using hexane-isopropanol gradients have been successfully employed for the separation of fatty acid methyl esters from interfering compounds such as cholesterol [14].

The HPLC method offers stable and reproducible retention times for fatty acid methyl esters, enabling reliable separation and purification [14]. The purified extracts can be analyzed by gas chromatography without artifacts or impurity peaks, even after extended analytical runs [14].

Thin Layer Chromatography

Thin layer chromatography (TLC) represents a cost-effective method for the separation and purification of branched-chain fatty acids [15]. A combined approach using successive urea-TLC and silver nitrate-TLC has been developed for the micro-separation and enrichment of branched-chain fatty acids from natural products [15].

The urea-TLC technique relies on the formation of urea adducts with straight-chain fatty acids, allowing for the selective removal of these compounds and enrichment of branched-chain species [15]. The procedure involves coating TLC plates with urea and developing with appropriate mobile phases to achieve separation based on the ability of fatty acids to form inclusion complexes with urea [15].

Silver nitrate-TLC provides additional selectivity based on the interaction between silver ions and unsaturated fatty acids [15]. The combination of these two TLC methods enables the achievement of high-purity branched-chain fatty acid mixtures with efficient removal of straight-chain contaminants [15].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) serves as both an analytical and preparative technique for the purification and identification of 12-methyltetradecanoic acid [16]. The method involves the separation of fatty acid methyl esters on capillary columns with specialized stationary phases designed for fatty acid analysis [16].

Polyethylene glycol columns, such as the HP-88 column, provide excellent separation of fatty acid methyl esters, including branched-chain species [16]. The columns offer superior resolution for positional and geometric isomers, making them ideal for the analysis of complex fatty acid mixtures [16].

The mass spectrometric detection enables definitive identification of 12-methyltetradecanoic acid based on its characteristic fragmentation pattern [17]. Recent developments in radical-directed dissociation (RDD) using nitroxide radicals have enhanced the ability to locate methyl branching positions in fatty acids [17]. This technique produces characteristic fragmentation patterns with 28 Da spacing due to cleavages on either side of the branching point [17].

Purification Yield and Purity Assessment

The efficiency of extraction and purification methods for 12-methyltetradecanoic acid can be assessed through quantitative analysis of the final products. The combined urea-TLC and silver nitrate-TLC method has demonstrated high efficiency in removing straight-chain fatty acids while maintaining the integrity of branched-chain species [15].

Recovery rates for various purification methods vary depending on the complexity of the starting material and the specific techniques employed. Solid phase extraction methods typically achieve recovery rates exceeding 95% for most fatty acid classes [13]. The high recovery rates ensure that minimal sample loss occurs during the purification process, making these methods suitable for both analytical and preparative applications [13].

Quality control measures for purified 12-methyltetradecanoic acid include assessment of chemical purity through spectroscopic methods and verification of structural integrity through mass spectrometric analysis [9]. The purified compound should exhibit spectroscopic properties consistent with the expected molecular structure and demonstrate appropriate retention behavior in chromatographic systems [9].

Data Tables

Table 1: Chemical Synthesis Methods for 12-Methyltetradecanoic Acid

MethodStarting MaterialKey ReagentsYield (%)Reference
Wittig OlefinationEthyl undecanoateIsobutyraldehyde, Sodium methoxide22.8 [3]
Grignard ReactionVariable precursorsOrganometallic reagentsVariable [4]
Direct MethylationFatty acid precursorsS-adenosyl-L-methionineVariable [5]

Table 2: Microbial Production of 12-Methyltetradecanoic Acid

OrganismGrowth ConditionsProduction LevelApplicationsReference
Bacillus subtilisGlucose-yeast extract mediumMajor componentMembrane studies [7]
Streptomyces albusAgar surface fermentationAntimicrobial activityBioactive compounds [9]
Streptomyces smaragdinusStandard culture conditionsMajor fatty acidTaxonomic studies [10]

Table 3: Extraction and Purification Methods

MethodPrincipleRecovery (%)AdvantagesReference
Bligh and DyerSolvent extraction>90Comprehensive lipid extraction [11]
Solid Phase ExtractionSelective adsorption>95High purity separation [13]
Urea-TLCInclusion complex formationVariableBranched-chain selectivity [15]
HPLC PurificationGradient elution>90High resolution separation [14]

Melting and Boiling Points

The thermal transition properties of 12-methyltetradecanoic acid exhibit variations depending on measurement conditions and analytical methods employed. Melting point determinations reveal a primary literature value of 23°C [1] [2], representing the standard phase transition temperature under normal atmospheric conditions. However, alternative measurement protocols have reported a melting point of 54.4°C [3], indicating potential variations based on sample purity, measurement techniques, or crystalline polymorphic forms.

Boiling point characteristics demonstrate the compound's thermal stability and volatility profile. The estimated boiling point stands at 333.77°C under standard atmospheric pressure [1] [2], while measurements under reduced pressure conditions (100 mmHg) yield a significantly lower boiling point of 250.5°C [3]. These thermal properties reflect the influence of the methyl branch at the 12-position, which affects intermolecular packing and van der Waals interactions compared to straight-chain tetradecanoic acid.

PropertyValueMethod/ConditionsSource
Melting Point (°C)23Literature value [1] [2]
Melting Point (°C)54.4AdegC measurement [3]
Boiling Point (°C)333.77 (estimated)Estimated value [1] [2]
Boiling Point (°C)250.5At 100 mmHg [3]

The thermal behavior of 12-methyltetradecanoic acid demonstrates typical characteristics of medium-chain branched fatty acids, with the methyl substitution at position 12 introducing conformational constraints that influence phase transition temperatures. These thermal properties are crucial for determining appropriate handling, storage, and processing conditions in various applications.

Solubility in Organic Solvents

The solubility profile of 12-methyltetradecanoic acid demonstrates characteristic behavior of long-chain fatty acids with specific preferences for organic solvent systems. Comprehensive solubility analysis reveals excellent dissolution characteristics in multiple organic solvents, reflecting the compound's predominantly hydrophobic nature with polar carboxylic acid functionality.

Chlorinated solvents provide optimal dissolution conditions, with 12-methyltetradecanoic acid demonstrating complete solubility in chloroform [1] [4] [5]. This excellent solubility facilitates analytical procedures, extraction processes, and chemical modifications requiring homogeneous solution conditions. Alcoholic solvents similarly accommodate the compound effectively, with documented solubility in both ethanol [1] [4] [5] and methanol [6], enabling diverse analytical and synthetic applications.

Ether solvents maintain consistent dissolution capabilities, with confirmed solubility in diethyl ether [1] [4] [5]. This compatibility extends analytical flexibility and provides options for extraction and purification procedures. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) demonstrate good solubility characteristics [7], particularly valuable for biological and pharmaceutical research applications.

SolventSolubilityNotesSource
ChloroformSolubleGood solubility [1] [4] [5]
EthanolSolubleGood solubility [1] [4] [5]
Diethyl EtherSolubleGood solubility [1] [4] [5]
Dimethyl Sulfoxide (DMSO)SolubleGood solubility for related compounds [7]
WaterPractically insolubleVery hydrophobic molecule [8]
MethanolSolubleGood solubility for related compounds [6]

Aqueous solubility remains extremely limited, with 12-methyltetradecanoic acid classified as practically insoluble in water [8]. This hydrophobic character reflects the predominant influence of the long aliphatic chain and branched structure, typical of fatty acids with carbon chain lengths exceeding twelve carbons. The limited aqueous solubility necessitates organic solvent systems for most analytical and preparative procedures.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Mass spectrometric analysis provides definitive molecular identification through characteristic fragmentation patterns and molecular ion detection. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode generates a prominent [M+H]⁺ ion at m/z 243.2 [9] [10] [11], confirming the molecular weight and enabling quantitative analysis. The monoisotopic mass determination yields a precise value of 242.2246 Da [9] [10], essential for high-resolution analytical applications.

Collision-induced dissociation experiments at varying energies (10V, 20V, 40V) reveal characteristic fragmentation pathways [10], providing structural confirmation and enabling differentiation from isomeric compounds. Gas chromatography-mass spectrometry analysis demonstrates a retention index of 1777 on RTx-1 capillary columns [12] [13], facilitating identification in complex mixtures and comparative analysis with related fatty acids.

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities. ¹H NMR spectroscopy predictions indicate characteristic resonance patterns in deuterated water solvent systems at frequencies ranging from 200-600 MHz [14] [15]. These predicted spectra provide valuable reference data for structural confirmation and purity assessment. ¹³C NMR spectroscopy predictions in aqueous systems at 25-100 MHz frequencies [16] enable detailed carbon framework analysis and confirmation of the branching position.

TechniqueKey Data/PeaksConditions/NotesSource
Mass Spectrometry (ESI-MS)[M+H]⁺ = 243.2 m/zPositive ion mode, various collision energies [9] [10] [11]
Mass Spectrometry (ESI-MS)Molecular ion peak at 242.2246 DaMonoisotopic mass [9] [10]
¹H NMRPredicted spectra available (200-600 MHz)D2O solvent, predicted data [14] [15]
¹³C NMRPredicted spectra available (25-100 MHz)H2O solvent, predicted data [16]
Infrared SpectroscopyCharacteristic carboxylic acid peaksFAME analysis techniques available [17]
Gas Chromatography-MSRetention index: 1777 (RTx-1 column)Capillary GC, 60m column [12] [13]

Infrared spectroscopy reveals characteristic absorption bands consistent with carboxylic acid functionality and aliphatic carbon-hydrogen bonds [17]. Fatty acid methyl ester (FAME) analysis techniques provide standardized approaches for infrared characterization, enabling comparative analysis and quantitative determination in lipid mixtures. These spectroscopic methods collectively provide comprehensive analytical capabilities for identification, quantification, and purity assessment.

Thermodynamic Stability and Reactivity

The thermodynamic stability of 12-methyltetradecanoic acid reflects typical behavior of saturated branched-chain fatty acids under standard conditions. Chemical stability assessment indicates the compound remains stable under normal storage and handling conditions [18], with no tendency toward spontaneous decomposition or rearrangement reactions. The predicted pKa value of 4.78 ± 0.10 [1] [7] corresponds to typical carboxylic acid behavior, enabling prediction of ionization equilibria and pH-dependent solubility characteristics.

Storage requirements recommend maintenance at 2-8°C [1] [19] [18] to ensure long-term stability and prevent oxidative degradation. Thermal stability extends to moderate temperatures, with decomposition occurring only at elevated temperatures that generate carbon monoxide and carbon dioxide [18] as primary degradation products. This thermal stability profile supports various analytical and synthetic applications requiring moderate heating.

Reactivity characteristics demonstrate standard fatty acid behavior with no hazardous reactions under normal use conditions [18]. The compound exhibits typical carboxylic acid reactivity patterns, including esterification, amidation, and metal salt formation reactions. Chemical incompatibilities include strong oxidizing agents [18], requiring appropriate storage and handling precautions to prevent unwanted oxidation reactions.

PropertyValue/DescriptionNotesSource
pKa4.78 ± 0.10 (predicted)Predicted value for carboxylic acid [1] [7]
Chemical StabilityStable under normal conditionsProduct is stable at normal storage conditions [18]
Storage Temperature2-8°C recommendedCold storage recommended [1] [19] [18]
Thermal StabilityStable below decomposition temperatureDecomposes to CO, CO2 at high temperatures [18]
ReactivityNo hazardous reactions under normal useStandard fatty acid reactivity [18]
Incompatible MaterialsAvoid contact with strong oxidizersStandard precautions for fatty acids [18]

Biological stability considerations indicate that 12-methyltetradecanoic acid participates in normal fatty acid metabolic pathways [20] [21], though the branched structure may affect the rate and mechanism of enzymatic processing compared to straight-chain analogs. Environmental stability in aquatic systems reflects limited water solubility and potential for bioaccumulation in lipid-rich tissues, requiring appropriate disposal and handling protocols.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.224580195 g/mol

Monoisotopic Mass

242.224580195 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TP0OL0Z8US

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl myristic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023
1: Ishida-Okawara A, Kimoto Y, Watanabe K, Tokuda K, Shibata M, Masuda K, Takano Y, Kawaguchi K, Akagawa H, Nilubol N, et al. Purification and characterization of aseanostatins: actinomycete-derived fatty acid inhibitors to myeloperoxidase release from human polymorphonuclear leukocytes. J Antibiot (Tokyo). 1991 May;44(5):524-32. PubMed PMID: 1648056.

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